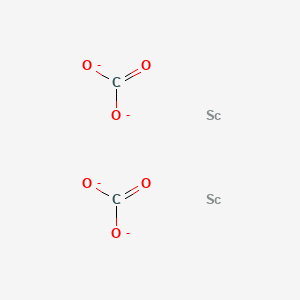

Scandium(III) carbonate

Übersicht

Beschreibung

Scandium(III) carbonate is a compound with the molecular formula C3O9Sc2 . It is a white, bulky precipitate and has an average mass of 269.939 Da .

Synthesis Analysis

Scandium(III) carbonate can be synthesized from scandium salts and a soluble carbonate . The behavior of scandium compounds in going from alkaline solutions to carbonate and hydrocarbonate solutions has been studied . Another method involves the recovery of scandium from bauxite residue (red mud) using a supported ionic liquid phase (SILP) .Chemical Reactions Analysis

Scandium(III) carbonate can participate in various chemical reactions. For instance, it can be used in the preparation of other scandium compounds . It can also be involved in reactions in alkaline carbonate and carbonate hydrocarbonate systems .Wissenschaftliche Forschungsanwendungen

Scandium Oxide from Uranium ISR Solutions

Scandium(III) compounds, like scandium oxide, can be effectively prepared from uranium In-Situ Recovery (ISR) solutions. A technological scheme for scandium receiving out of uranium reverses ISR solutions was experimentally tested, demonstrating a new radiation cleaning technology based on the solubility of radioactive elements and scandium in carbonate solutions. This allows for obtaining scandium oxide with high purity and low specific activity levels (Kylyshkanov, Yaroshenko, & Khlebnikova, 2022).

Scandium in Alloying Behaviour

Scandium is used in investigations into the alloying behavior of various metals, including plutonium. Limited information on scandium's properties necessitated experiments to understand its metal properties better (Mardon, Nichols, Pearce, & Poole, 1961).

Aqueous Chemistry for Biological Applications

The aqueous chemistry of scandium(III) is gaining interest for biological applications, especially in nuclear medicine. Due to the lack of d or f electrons in scandium, spectroscopic techniques are utilized to characterize scandium coordination complexes, which is crucial for biological applications (Vaughn, Koller, & Boros, 2021).

Scandium(III) Separation in Hydrochloric Acid Solutions

Scandium(III) can be separated from Zirconium(IV) impurities in hydrochloric acid solutions by sorption with KRF-20t-60 cation exchangers. The study includes sorption kinetics and sorption under dynamic conditions, offering insights into scandium purification processes (Sokolova, 2001).

Scandium Recovery and Separation Technologies

Technologies like solvent extraction, ion exchange, and liquid membrane are used for scandium recovery and purification. This review compares these methods, highlighting their advantages and disadvantages in extracting and purifying scandium from various sources (Wang & Cheng, 2011).

Ion-Exchange Study of Scandium(III) Complexes

An ion-exchange study of scandium(III) chloride and nitrate complexes provides valuable information on scandium's complex formation. Using Scandium-46 and cation-exchange resin, the stability constants of these complexes were obtained, contributing to the understanding of scandium chemistry in various solutions (Sekine & Hasegawa, 1966).

Scandium(III) Recovery from Aqueous Solutions

The ionic liquid betainium bis(trifluoromethylsulfonyl)imide was used for extracting scandium from aqueous solutions. This research highlights the efficiency of ionic liquids in scandium recovery, especially from complex sources like bauxite residue, and the selective recovery of scandium(III) over other metals (Onghena & Binnemans, 2015).

Scandium(III)-Polyaminopolycarboxylate Complexes

Scandium isotopes are being explored for PET imaging and radiotherapy in nuclear medicine. The stability of Scandium(III) complexes with various ligands has been evaluated, contributing to the development of radiopharmaceuticals using scandium (Huclier-Markai et al., 2011).

Safety And Hazards

Scandium(III) carbonate is used as a laboratory chemical . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of contact, rinse immediately with plenty of water . It should be stored in a well-ventilated place and kept in a tightly closed container .

Eigenschaften

IUPAC Name |

scandium;dicarbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.2Sc/c2*2-1(3)4;;/h2*(H2,2,3,4);;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYDEOGFQBCXNV-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Sc].[Sc] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2O6Sc2-4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scandium(III) carbonate | |

CAS RN |

51299-79-7 | |

| Record name | Discandium dicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051299797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Discandium dicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

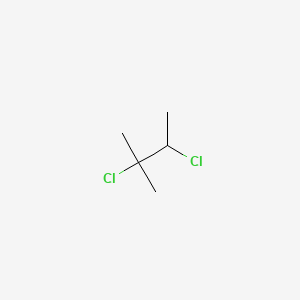

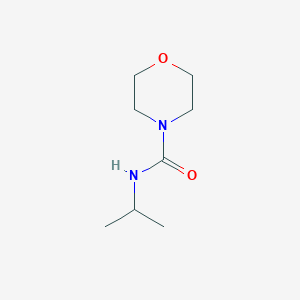

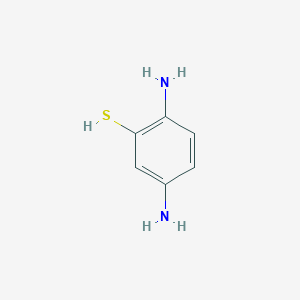

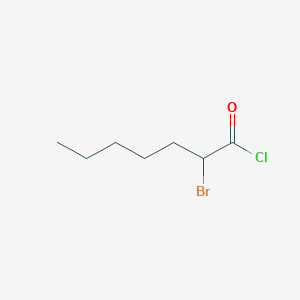

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

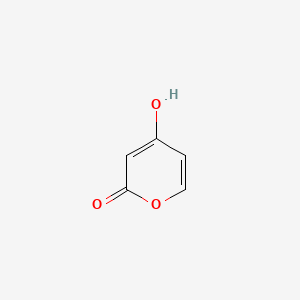

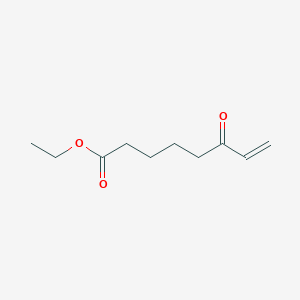

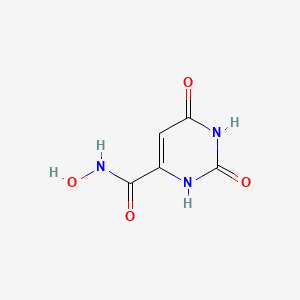

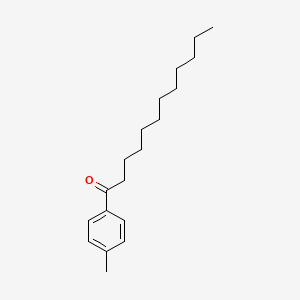

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.